2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate is a chemical compound with the molecular formula and a molecular weight of approximately 206.25 g/mol. This compound features a dihydroindole structure, where the indole ring is partially saturated, specifically at the 2 and 3 positions of the pyrrole ring. The compound is also known for its carbamate functional group, which contributes to its biological activity and chemical reactivity .
The chemical reactivity of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate primarily arises from its carbamate moiety. It can undergo hydrolysis in the presence of water, leading to the formation of 2,3-dihydro-1H-indole-5-amine and dimethylcarbamic acid. Additionally, it can participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the carbamate group .
This compound exhibits a range of biological activities, including antifungal and antibacterial properties. It has been studied for its potential use in agricultural applications as a fungicide. The mechanism of action typically involves inhibiting key enzymes in fungal cell metabolism, thus preventing growth and reproduction . Moreover, research indicates that it may also possess anticancer properties, although more studies are needed to fully elucidate these effects.
The synthesis of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate can be achieved through several methods:
2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate has several applications:
Interaction studies involving this compound have focused on its binding affinity and inhibitory effects on various biological targets. For instance, it has been shown to interact with specific enzymes involved in fungal metabolism. Studies employing molecular docking techniques have provided insights into its binding modes and affinities with target proteins . Additionally, preliminary studies suggest potential interactions with human cellular pathways that could be relevant for anticancer activity.
Several compounds share structural similarities with 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(dimethylamino)-2,3-dihydro-1H-inden-4-yl N,N-dimethylcarbamate | Contains an indene structure instead of indole | |
Indolinyl N,N-dimethylcarbamate | Similar carbamate group but different indole substitution | |
1-(dimethylamino)-indoline N,N-dimethylcarbamate | Features an indoline structure with similar activity |
The uniqueness of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate lies in its specific dihydroindole framework combined with the carbamate functionality, which enhances its biological activity compared to other similar compounds .